Ioxitalamic acid is classified as an ionic iodinated contrast medium. It is a first-generation contrast agent characterized by its high osmolality, typically ranging from 1500 to 1800 mOsm/kg. The compound is known chemically as 5-acetamido-N-methyl-2,4,6-triiodoisoformamide benzoic acid and is often used in its salt forms with sodium or meglumine. It was developed by Liebel-Flarshem Canada Inc. and received approval from Health Canada in 1995 .
The synthesis of ioxitalamic acid involves several critical steps:
These steps are optimized for industrial production to ensure high yield and purity, making the compound suitable for pharmaceutical applications .
Ioxitalamic acid has a complex molecular structure characterized by the presence of three iodine atoms, which contribute to its high radiopacity. Its chemical formula is , with a molecular weight averaging around 643.94 g/mol.
Ioxitalamic acid can participate in various chemical reactions:
Ioxitalamic acid functions primarily as a bowel opacifier during imaging procedures:
The compound's properties are influenced by its high osmolality, which has implications for renal toxicity and other physiological effects during medical imaging procedures .
Ioxitalamic acid is primarily used in medical imaging as a contrast agent for:
Additionally, ongoing research explores its interactions with other iodinated contrast media to better understand cross-reactivity patterns among different compounds within this class .
Ioxitalamic acid emerged as a foundational compound within the first generation of iodinated contrast media, characterized by their ionic monomeric structure and high osmolality. Developed as a tri-iodinated benzoic acid derivative (chemical formula: C12H11I3N2O5), its molecular design features three iodine atoms bound to a benzene ring, enabling effective X-ray attenuation. This structure aligns it with early agents like diatrizoate and iothalamate, which dominated radiology from the 1950s–1980s [1] [8].
The high osmolality (1,500–1,800 mOsm/kg) of ioxitalamic acid—5–8 times higher than human plasma—was intrinsic to its ionic dissociation in solution. While this property facilitated bowel opacification by slowing intestinal transit, it also posed risks for intravascular use, confining its primary application to gastrointestinal studies [1] [3]. Its mechanism relied on creating density gradients between soft tissues and the lumen, enhancing CT visualization of abdominal and pelvic structures without systemic absorption in intact digestive tracts [1] [5].
Table 1: Key Structural and Functional Attributes of Ioxitalamic Acid
Property | Specification | Functional Implication |
---|---|---|
Chemical Class | Ionic monomer | Dissociates into charged particles in solution |
Iodine Content | Tri-iodinated benzene core | Provides radiopacity for X-ray absorption |
Osmolality Range | 1,500–1,800 mOsm/kg | Slows intestinal transit for prolonged imaging |
Primary Administration Route | Oral/rectal | Minimizes systemic exposure |
Ioxitalamic acid achieved significant regulatory recognition in 1995 when Health Canada approved its salts—ioxitalamate sodium and meglumine—marketed under the brand name Telebrix (Liebel-Flarshem Canada Inc.). This authorization sanctioned its use for digestive tract imaging via computed tomography (CT) or conventional gastroduodenal radiography, specifically when barium sulfate was contraindicated [1] [5].
Notably, regulatory filings emphasized strict contraindications against intravascular administration due to its high osmolality, which could provoke renal toxicity or hemodynamic instability. Post-approval reviews, including a 2015 assessment, confirmed its continued market availability in Canada and select global regions (e.g., Thailand, Turkey), though it never secured FDA approval in the United States [1] [2] [5]. Regulatory documents further classified it under the ATC code V08AA05 (iodinated contrast media for X-ray), cementing its status as a diagnostic agent [1] [9].
Ioxitalamic acid’s pharmacological profile starkly contrasts with later generations of iodinated agents, primarily due to innovations aimed at reducing osmolality and improving safety.
Generational Evolution
First Generation (High-Osmolar Ionic Monomers):Agents like ioxitalamic acid and diatrizoate delivered high iodine content but at the cost of extreme hypertonicity. Their ionic nature necessitated counterions (e.g., sodium, meglumine), increasing particle concentration and osmolality [3] [9].
Second Generation (Low-Osmolar Non-Ionic Monomers):Introduced in the 1980s, non-ionic agents (e.g., iohexol, iopamidol) eliminated carboxyl groups, preventing dissociation in solution. This reduced osmolality to 500–850 mOsm/kg while maintaining iodine efficacy, enabling safer intravascular use [3] [4] [9].
Third Generation (Iso-Osmolar Non-Ionic Dimers):Iodixanol (a dimeric molecule) achieved near-isotonicity (≈290 mOsm/kg) by consolidating six iodine atoms per molecule without increasing particle count. This minimized osmotic stress during procedures like coronary angiography [3] [8].
Table 2: Generational Comparison of Iodinated Contrast Media
Parameter | Ioxitalamic Acid (1st Gen) | Iohexol (2nd Gen) | Iodixanol (3rd Gen) |
---|---|---|---|
Chemical Nature | Ionic monomer | Non-ionic monomer | Non-ionic dimer |
Osmolality (mOsm/kg) | 1,500–1,800 | 520–780 | 290 |
Iodine Atoms per Molecule | 3 | 3 | 6 |
Primary Applications | Gastrointestinal CT | Intravascular/CT | Angiography, CT |
Clinical Niche and Limitations
Ioxitalamic acid retained utility in enteric CT studies due to its slow luminal transit and fecal excretion—properties amplified by high osmolality. However, its inability to mitigate renal toxicity or vascular side effects relegated it to niche applications, eclipsed by low-osmolality agents for vascular/interventional procedures [1] [3] [6]. Modern guidelines reserve high-osmolality agents for non-vascular routes, acknowledging their cost-effectiveness but emphasizing patient selection to avoid complications [3] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7